molecular formula C10H15N3O2S B3012976 tert-butyl 2-amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate CAS No. 365996-62-9

tert-butyl 2-amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Cat. No.: B3012976
CAS No.: 365996-62-9
M. Wt: 241.31
InChI Key: QRJZLNBRXQAKCP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2-amino-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-10(2,3)15-9(14)13-4-6-7(5-13)16-8(11)12-6/h4-5H2,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJZLNBRXQAKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a diol with a thioamide under cyclization conditions to form the pyrrolo[3,4-d]thiazole ring system . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolo[3,4-d]thiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized pyrrolo[3,4-d]thiazole derivatives, which can have different chemical and biological properties.

Scientific Research Applications

tert-butyl 2-amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key analogues and their distinguishing features:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (365996-62-9) 2-amino, 5-Boc C₁₀H₁₅N₃O₂S 241.31 Industrial intermediate; amination sites .
tert-Butyl 2-Bromo-... (365996-63-0) 2-bromo, 5-Boc C₁₀H₁₄BrN₃O₂S 316.21* Reactive in cross-coupling reactions; high cost (€2,228/g) .
tert-Butyl 2-amino-4-((S)-sec-butyl)-... (1637310-39-4) 4-((S)-sec-butyl), 2-amino, 5-Boc C₁₄H₂₃N₃O₂S 297.42 Enhanced steric bulk; potential for chiral synthesis .
(S)-Benzyl 2-amino-4-isopropyl-4-methyl-... (74004-44-7) 4-isopropyl-4-methyl, benzyl ester C₁₈H₂₃N₃O₂S 361.46 Increased hydrophobicity; benzyl group aids in solubility modulation .

*Calculated based on molecular formula.

Detailed Analysis of Analogues

Brominated Derivative (CAS 365996-63-0)
  • Structural Difference: Bromine replaces the amino group at position 2.
  • Functional Impact : Bromine acts as a leaving group, enabling Suzuki or Ullmann-type cross-coupling reactions. This makes it valuable in constructing complex heterocycles .
  • Economic Context: Priced at €2,228/g (1g scale), it is a high-cost specialty chemical, contrasting with the industrial-scale availability of the target compound .
Sec-Butyl-Substituted Derivative (CAS 1637310-39-4)
  • Structural Difference : A chiral sec-butyl group at position 4 introduces steric hindrance.
  • Functional Impact: The bulky substituent may influence enantioselectivity in catalytic reactions or alter binding affinity in drug candidates.
Benzyl Ester Derivative (CAS 74004-44-7)
  • Structural Difference : Benzyl ester replaces the Boc group, with additional isopropyl and methyl groups at position 4.
  • Functional Impact : The benzyl group enhances lipophilicity (LogP likely >3), favoring membrane permeability. This derivative is more suited for prodrug strategies or targeted delivery systems .

Biological Activity

tert-butyl 2-amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrrolo-thiazole framework, which is known for various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • IUPAC Name : tert-butyl 2-amino-4,6-dihydro-5H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate
  • Molecular Formula : C10H15N3O2S
  • Molecular Weight : 241.31 g/mol
  • CAS Number : 365996-62-9

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various disease pathways. For instance, it may inhibit certain enzymes linked to cancer progression, thereby exerting therapeutic effects .

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrrole moieties exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Specific studies have shown that derivatives of pyrrolo-thiazoles can effectively inhibit the growth of various bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including:

  • IC50 Values : Studies report IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer types .
CompoundCell LineIC50 (µg/mL)
This compoundA-431 (skin cancer)1.98
This compoundJurkat (leukemia)1.61

The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring significantly influence anticancer efficacy .

Neuroprotective Effects

Some derivatives of thiazole compounds have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases. The potential mechanism involves the inhibition of oxidative stress and modulation of neurotransmitter systems .

Study on Antitumor Activity

In a recent study published in MDPI, a series of thiazole-integrated pyrrolidinone analogues were synthesized and tested for their antitumor activity. Among these compounds, those structurally similar to tert-butyl 2-amino-4H-pyrrolo[3,4-d]thiazole exhibited significant cytotoxicity against HepG2 liver carcinoma cells . The study highlighted the importance of specific substituents on the thiazole ring for enhancing biological activity.

Antimicrobial Efficacy Research

A comparative study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a pyrrole-thiazole structure showed superior antibacterial activity compared to other classes of thiazoles .

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 2-amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate?

The compound is synthesized via multi-step reactions involving cyclization and protection/deprotection strategies. A representative approach involves:

  • Step 1 : Condensation of a pyrimidine derivative (e.g., ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate) with a bicyclic amine (e.g., octahydroquinoxalin-2(1H)-one) under basic conditions (K₂CO₃, DMF, 80°C), followed by extraction and purification by column chromatography .
  • Step 2 : Boc protection using Boc₂O and DMAP in DCM to introduce the tert-butyl carbamate group, with subsequent purification .
  • Step 3 : Cyclization via DBU-mediated intramolecular coupling in THF to form the pyrrolo-thiazole core .
Step Reagents/Conditions Yield Key Characterization (MS)
1K₂CO₃, DMF, 80°C71%MS (ESI+): m/z 351 [M + H]+
2Boc₂O, DMAP, DCM82%MS (ESI+): m/z 451 [M + H]+
3DBU, THF61%MS (ESI+): m/z 405 [M + H]+

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 405 [M + H]+ for intermediates) .
  • Chromatography : Column chromatography (silica gel, eluent gradients) and HPLC ensure purity (>95% by analytical HPLC) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemistry and confirms Boc protection (e.g., tert-butyl signal at δ ~1.4 ppm) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

  • Challenge : Complex heterocyclic systems (pyrrolo-thiazole) often lead to twinning or poor diffraction.
  • Solution : Use high-resolution X-ray crystallography with programs like SHELXL for refinement. Anisotropic displacement parameters and twin refinement may resolve ambiguities .
  • Example : For analogous tert-butyl-protected pyrrolo-pyrimidines, SHELX software enabled determination of absolute configuration (e.g., (4aR,8aR) stereochemistry) .

Q. How does the Boc group influence reactivity in downstream functionalization?

  • Role of Boc : Protects the amine during harsh reactions (e.g., triflation or cross-coupling) and is cleaved under acidic conditions (TFA/DCM) for further modifications .
  • Case Study : In Step 4 (), Boc protection allows selective triflation of the hydroxyl group using Tf₂O/Et₃N without side reactions .

Q. What strategies optimize the compound’s stability during storage?

  • Storage Conditions : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group or oxidation of the thiazole ring .
  • Handling : Avoid prolonged exposure to moisture or light; use amber vials for long-term storage .

Methodological Insights for Contradictory Data

Q. How are conflicting yields or regioselectivity resolved in synthetic protocols?

  • Root Cause Analysis : Variations in reaction temperature (e.g., THF vs. DMF solvent systems) or catalyst loading (e.g., DMAP vs. DBU) may alter outcomes.
  • Mitigation : Screen reaction parameters (e.g., temperature gradients from 0°C to RT) and monitor by TLC/MS for intermediate stability .

Q. What computational tools validate proposed reaction mechanisms?

  • DFT Calculations : Model transition states for cyclization steps (e.g., intramolecular nucleophilic attack) using Gaussian or ORCA software.
  • Docking Studies : Predict binding modes if the compound is a kinase inhibitor analog (see for pyrazolothiazole bioactivity) .

Biological Relevance and Applications

Q. What biological activities are associated with pyrrolo-thiazole derivatives?

  • Cytotoxicity : Pyrazolothiazoles show IC₅₀ values in nM ranges against cancer cell lines (e.g., DLD1, HA22T) via kinase inhibition or DNA intercalation .
  • Structural Insights : The tert-butyl group enhances membrane permeability, while the thiazole ring contributes to π-π stacking in target binding .

Safety and Hazard Management

Q. What precautions are critical during large-scale synthesis?

  • Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment for reactions involving Tf₂O or DBU .

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